molecular formula C18H16FN3O2S B11368589 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11368589
M. Wt: 357.4 g/mol
InChI Key: SXSVOBWFJGNXHV-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is a chemical compound known for its diverse applications in various fields, including agriculture, chemistry, and biology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiadiazole ring, and a propan-2-yloxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

The compound’s unique structure and reactivity make it a candidate for medicinal chemistry research. It is investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.

Industry

In the agricultural industry, this compound is used as a herbicide. It helps control the growth of weeds by inhibiting specific biological pathways in plants.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide involves the inhibition of key enzymes and pathways in target organisms. In plants, it inhibits cell division and growth by targeting fatty acid metabolism. The compound’s molecular targets include enzymes involved in the synthesis of essential fatty acids, leading to the disruption of cellular processes and eventual plant death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-isopropyl-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetamide
  • N-(4-chlorophenyl)-N-isopropyl-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetamide

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-13(6-10-15)17(23)21-18-20-16(22-25-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,22,23)

InChI Key

SXSVOBWFJGNXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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